
1,2,5-Dithiazepane
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Overview
Description
1,2,5-Dithiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
It’s worth noting that the compound belongs to a class of seven-membered heterocycles, which are known to exhibit various biological activities .
Mode of Action
It has been suggested that the compound may interact with its targets through intermolecular hydrogen bonds . The compound forms head-to-head cyclic dimers between two carboxylic groups, and these dimers contribute to the aggregation of layers and stacks due to diverse H⋯H and S⋯H contacts .
Biochemical Pathways
It’s important to note that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound. They can be calculated using various online tools .
Result of Action
It has been found that 1,2,5-dithiazepane and its derivatives exhibit fungicidal activity against microscopic fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Dithiazepane can be synthesized through several methods, including:
Recyclization Reactions: One common method involves the recyclization of smaller ring compounds.
Multicomponent Heterocyclization Reactions: Another approach involves the multicomponent condensation of primary amines with formaldehyde and ethane-1,2-dithiol.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and the desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
1,2,5-Dithiazepane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.
Scientific Research Applications
1,2,5-Dithiazepane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique ring structure and functional groups make it a potential candidate for drug development.
Materials Science: this compound derivatives are explored for their potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Catalysis: The compound and its derivatives can act as catalysts in various chemical reactions, including polymerization and organic transformations.
Comparison with Similar Compounds
Properties
IUPAC Name |
1,2,5-dithiazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c1-3-6-7-4-2-5-1/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPWKIAEIOFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98354-47-3 |
Source
|
Record name | 1,2,5-dithiazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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